molecular formula C8H9N3O2 B14699672 3-Aminobenzene-1,2-dicarboxamide CAS No. 19092-11-6

3-Aminobenzene-1,2-dicarboxamide

Cat. No.: B14699672
CAS No.: 19092-11-6
M. Wt: 179.18 g/mol
InChI Key: XOTYCBBHYSTRSW-UHFFFAOYSA-N
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Description

3-Aminobenzene-1,2-dicarboxamide is a benzene-derived compound featuring two carboxamide groups at the 1,2-positions and an amino group at the 3-position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and planarity, which influence its applications in pharmaceuticals and materials science.

Properties

CAS No.

19092-11-6

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-aminobenzene-1,2-dicarboxamide

InChI

InChI=1S/C8H9N3O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)

InChI Key

XOTYCBBHYSTRSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzene-1,2-dicarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Aminobenzene-1,2-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzene-1,2-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Aminobenzene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminobenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Conformational Differences

4-Nitro-benzene-1,2-dicarboxamide
  • Substituents : Nitro group at the 4-position and two carboxamide groups at 1,2-positions.
  • Conformation : The nitro and amide groups are twisted out of the benzene plane, with dihedral angles of 11.36° (nitro) and 60.89°/34.39° (amides) .
  • Implications: Reduced planarity compared to 3-aminobenzene-1,2-dicarboxamide may hinder π-π stacking interactions but enhance steric effects in crystal packing.
N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide
  • Substituents : Two 3-chlorophenyl groups attached to a hydrazine-linked dicarboxamide core .
  • Structure: Chlorine atoms increase molecular weight (MW = 351.17 g/mol) and lipophilicity (ClogP ≈ 3.5), enhancing membrane permeability compared to the polar amino group in 3-aminobenzene-1,2-dicarboxamide .
  • Applications : Likely used in agrochemicals or as intermediates in drug synthesis due to halogenated aromaticity.
Diazene-1,2-dicarboxamide (ADCA)
  • Substituents : Diazene (N=N) group instead of an amine .
  • Applications : Industrial blowing agent for foams and thermoplastics, restricted to <0.1% in OEKO-TEX® certified products due to SVHC classification .
  • Safety: Higher regulatory scrutiny compared to 3-aminobenzene-1,2-dicarboxamide, which lacks diazene’s decomposition risks.
N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Derivatives
  • Structure: Incorporates a pyrrolidine ring and isoquinoline/phenyl groups, enhancing binding to TRPV1 receptors .
  • Key Difference: The amino group in 3-aminobenzene-1,2-dicarboxamide may limit cross-reactivity with ion channels due to reduced aromatic bulk.
Pyrrolidine-1,2-dicarboxamide Derivatives (e.g., YNZ ligand)
  • Structure : Features a thiazolyl-tert-butyl substituent and chiral pyrrolidine core (MW = 393.53 g/mol) .
  • Applications: Targets bi-thiazole enzymes in preclinical studies, highlighting how substituent complexity drives specificity compared to simpler amino-substituted analogs .

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